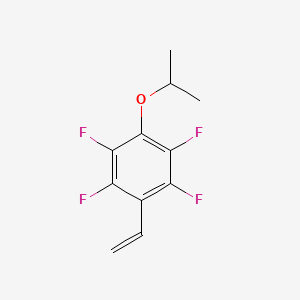

4-Isopropoxy-2,3,5,6-tetrafluorostyrene

Description

4-Isopropoxy-2,3,5,6-tetrafluorostyrene (CAS 29551-55-1) is a fluorinated aromatic styrene derivative characterized by an isopropoxy group at the para position and fluorine atoms at the 2, 3, 5, and 6 positions on the benzene ring. Its molecular formula is C₁₁H₁₀F₄O, with a molecular weight of 250.19 g/mol. This compound is primarily utilized in advanced material synthesis, including high-performance polymers and specialty chemicals for electronics and energy applications .

Properties

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O/c1-4-6-7(12)9(14)11(16-5(2)3)10(15)8(6)13/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVGXZTMAULLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101193471 | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391033-32-1 | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391033-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Isopropoxy-2,3,5,6-tetrafluorostyrene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluorophenol and isopropyl bromide.

Reaction Conditions: The first step involves the alkylation of 2,3,5,6-tetrafluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxy-2,3,5,6-tetrafluorophenol.

Vinylation: The next step involves the vinylation of 4-isopropoxy-2,3,5,6-tetrafluorophenol using a suitable vinylating agent such as vinyl magnesium bromide or vinyl lithium to obtain this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Isopropoxy-2,3,5,6-tetrafluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.

Polymerization: The vinyl group allows for polymerization reactions, making it useful in the synthesis of fluorinated polymers.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include substituted derivatives, epoxides, and polymers.

Scientific Research Applications

4-Isopropoxy-2,3,5,6-tetrafluorostyrene has several scientific research applications:

Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Biology: Its derivatives are studied for potential use as bioactive compounds in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties required for advanced applications.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2,3,5,6-tetrafluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or ionic polymerization to form polymers. In substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the substitution process.

Comparison with Similar Compounds

Substituent Effects: Alkoxy Group Variations

The electronic and steric properties of alkoxy substituents significantly influence reactivity and applications. Key analogs include:

Key Observations :

- Steric Effects : Larger alkoxy groups (e.g., tert-butoxy) increase steric hindrance, reducing reaction rates in polymerization but enhancing thermal stability in derived polymers .

- Electronic Effects: Electron-donating alkoxy groups (e.g., isopropoxy) improve proton conductivity in phosphonated polymers compared to non-alkoxy analogs .

Fluorination Patterns and Reactivity

Fluorination patterns modulate electronic properties and regioselectivity in reactions:

Key Observations :

Key Advantages of 4-Isopropoxy-TEFS :

- Superior thermal stability (>200°C) due to isopropoxy’s electron-donating and steric shielding effects.

- Enhanced compatibility with ionomer membranes in fuel cells, achieving peak power densities of 1,740 mW/cm² at 240°C .

Biological Activity

4-Isopropoxy-2,3,5,6-tetrafluorostyrene (CAS No. 1391033-32-1) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound features a styrene backbone with four fluorine atoms and an isopropoxy group attached. The presence of fluorine atoms enhances its stability and lipophilicity, which can influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound may bind to specific receptors in cells, altering their activity and leading to physiological changes.

- Enzyme Interaction : It can act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

- Antimicrobial Activity : A study conducted by researchers demonstrated that this compound exhibited potent antimicrobial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

- Cytotoxic Effects : In a controlled experiment using human cancer cell lines (e.g., breast and lung cancer), the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.

- Anti-inflammatory Effects : In vivo studies involving animal models of inflammation revealed that treatment with the compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions it as a candidate for further research in managing inflammatory diseases.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Studies have indicated that modifications to the isopropoxy group can significantly alter the pharmacokinetic properties and therapeutic efficacy.

Summary of Findings:

- Antimicrobial Efficacy : Effective against resistant bacterial strains.

- Cytotoxic Potential : Promising candidate for cancer treatment.

- Inflammatory Response Modulation : Potential therapeutic use in chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.